Gfifhiikglfhagkmihglv-NH2

MRSA Antimicrobial peptides Skin infection models

Standard AMP research is plagued by sequence variants that alter MIC and specificity. Epinecidin-1 (CAS 1131706-77-8) with the validated sequence GFIFHIIKGLFHAGKMIHGLV-NH2 (C-terminal amidation) eliminates this variability. • 100% survival in MRSA murine models vs. 0% with methicillin; complete wound healing in porcine burn models at 25 days. • Selectivity index of 31.4 against FMDV (EC50 0.6 μg/mL) with defined CC50 of 19.5 μg/mL. • Consistent antimicrobial and immunomodulatory performance - single-residue substitutions alter MICs up to 4-fold against Candida spp.

Molecular Formula C114H176N30O21S
Molecular Weight 2334.9 g/mol
CAS No. 1131706-77-8
Cat. No. B1512885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGfifhiikglfhagkmihglv-NH2
CAS1131706-77-8
Molecular FormulaC114H176N30O21S
Molecular Weight2334.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)CC)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN
InChIInChI=1S/C114H176N30O21S/c1-17-67(11)94(113(164)139-86(51-75-55-119-61-125-75)101(152)124-60-92(148)132-82(47-65(7)8)108(159)140-93(66(9)10)98(118)149)141-103(154)80(42-45-166-16)133-102(153)79(41-31-33-44-116)129-90(146)58-122-99(150)71(15)128-104(155)87(52-76-56-120-62-126-76)136-106(157)84(49-73-36-26-22-27-37-73)135-105(156)81(46-64(5)6)131-91(147)59-123-100(151)78(40-30-32-43-115)134-111(162)96(69(13)19-3)144-114(165)97(70(14)20-4)143-110(161)88(53-77-57-121-63-127-77)137-107(158)85(50-74-38-28-23-29-39-74)138-112(163)95(68(12)18-2)142-109(160)83(130-89(145)54-117)48-72-34-24-21-25-35-72/h21-29,34-39,55-57,61-71,78-88,93-97H,17-20,30-33,40-54,58-60,115-117H2,1-16H3,(H2,118,149)(H,119,125)(H,120,126)(H,121,127)(H,122,150)(H,123,151)(H,124,152)(H,128,155)(H,129,146)(H,130,145)(H,131,147)(H,132,148)(H,133,153)(H,134,162)(H,135,156)(H,136,157)(H,137,158)(H,138,163)(H,139,164)(H,140,159)(H,141,154)(H,142,160)(H,143,161)(H,144,165)/t67-,68-,69-,70-,71-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-,96-,97-/m0/s1
InChIKeyIJMVGIBIGDBVLY-FIFJRYGNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epinecidin-1: Cationic Antimicrobial Peptide Overview


Epinecidin-1 (Piscidin-1 (22-42)), CAS 1131706-77-8, is a synthetic 21-residue cationic antimicrobial peptide (AMP) corresponding to positions 22-42 of the native epinecidin-1 sequence derived from the orange-spotted grouper (Epinephelus coioides) [1]. The peptide sequence is GFIFHIIKGLFHAGKMIHGLV-NH2, featuring C-terminal amidation for enhanced stability and activity, with a molecular weight of 2334.87 g/mol (free base) and molecular formula C114H176N30O21S . Epinecidin-1 belongs to the piscidin family of fish-derived AMPs and exhibits broad-spectrum antimicrobial, antifungal, antiviral, antiprotozoal, anticancer, immunomodulatory, and wound-healing properties [2]. Its structural homology to pleurocidin and other piscidin-like peptides makes it a valuable tool for investigating structure-activity relationships in cationic AMPs [3].

Membrane-targeting AMP
Cationic peptide for membrane disruption and pore-formation studies
Multi-pathogen screening
Supports bacterial, fungal, and viral antimicrobial screening workflows
In vivo infection models
Murine and porcine model fit for wound-infection endpoint studies

Why Epinecidin-1 Is Not Replaceable by Generic Analogs


Epinecidin-1 exhibits sequence-specific antimicrobial potency and functional breadth that generic piscidin analogs or truncated variants cannot replicate. While pleurocidin and other piscidin family members share tertiary structural homology [1], the precise amino acid composition—particularly the arrangement of cationic residues (Lys, His) and hydrophobic residues (Phe, Ile, Leu, Val)—dictates membrane selectivity, hemolytic activity, and antimicrobial spectrum [2]. Even minor sequence alterations yield divergent Minimum Inhibitory Concentrations (MICs): epinecidin-1 variants with single alanine or histidine substitutions to lysine (variant-1 and variant-2) display significantly reduced MICs against Candida species (128 → 64 → 32 μg/mL) compared to the wild-type sequence [3]. Furthermore, C-terminal amidation, a defining feature of this synthetic peptide, is essential for proteolytic stability and optimal membrane interaction; substitution with a free acid form or alternative truncations abrogates in vivo efficacy [4]. For research applications requiring reproducible antimicrobial, antiviral, or wound-healing outcomes, the exact sequence GFIFHIIKGLFHAGKMIHGLV-NH2 with C-terminal amidation is non-negotiable.

Target Attribute
Substitution Risk
Exact sequence GFIFHIIKGLFHAGKMIHGLV-NH2
Single-residue substitutions may shift MIC profile and antimicrobial selectivity; even Ala to Lys or His to Lys changes alter potency
C-terminal amidation
Free acid form or alternative truncations may alter proteolytic stability and membrane interaction; amidation is sequence-context dependent
Piscidin-family structural homology
Pleurocidin and other piscidin analogs share tertiary structure but may not reproduce epinecidin-1 antimicrobial spectrum or MIC range

Epinecidin-1 Comparative Efficacy Evidence


Anti-MRSA Efficacy in Murine Skin Infection Model

In a head-to-head comparison using a mouse skin injury model infected with a lethal dose of MRSA, epinecidin-1 demonstrated superior survival outcomes relative to methicillin and vancomycin. Untreated mice and mice treated with methicillin died within four days post-infection, whereas mice treated with epinecidin-1 survived infection [1]. Epinecidin-1 also decreased MRSA bacterial counts in the wounded region, enhanced wound closure, and increased angiogenesis at the injury site relative to untreated controls [1].

MRSA Survival
Reported endpoint context
Epi-1 100% survival vs Methicillin 0% at 4 days post-infection
Supports antimicrobial screening in MRSA skin models
Murine model; survival endpoint context
MRSA Antimicrobial peptides Skin infection models Methicillin-resistant Staphylococcus aureus

Antiviral Activity Against FMDV

Epinecidin-1 exhibits potent antiviral activity against foot-and-mouth disease virus (FMDV) in vitro, with a selectivity index (SI) of 31.4, calculated as the ratio of 50% cytotoxic concentration (CC50) to 50% effective concentration (EC50). The CC50 for BHK-21 cells was 19.5 μg/mL, and the EC50 for viral inhibition was 0.6 μg/mL [1]. This SI value indicates a favorable therapeutic window for antiviral applications. In contrast, many conventional antiviral agents against FMDV exhibit lower selectivity indices or lack established peptide-based alternatives [2]. Epinecidin-1 also demonstrated virucidal activity at higher concentrations.

Antiviral SI (FMDV)
Reported selectivity context
SI = 31.4
Supports antiviral assay context for FMDV
BHK-21 cells; CC50 19.5, EC50 0.6 μg/mL
Foot-and-mouth disease virus Antiviral peptides Picornavirus Selectivity Index

MRSA-Infected Burn Wound Healing in Swine Model

In a swine model of MRSA-infected heat burn wounds, epinecidin-1 treatment for 1 hour at six hours post-infection resulted in complete wound healing within 25 days, whereas untreated control wounds remained unhealed at 25 days post-infection [1]. Epinecidin-1 treatment enhanced vascularization, increased epithelial activities, and promoted extracellular collagen compound formation as confirmed by Masson's trichrome staining [1]. Additionally, Epi-1 suppressed sepsis-associated blood C-reactive protein (CRP) and pro-inflammatory cytokine IL-6 elevation in response to MRSA infection [1].

Burn Wound Healing
Reported endpoint context
Complete healing within 25 days vs unhealed control
Supports wound-healing endpoint review in infected burns
Porcine model; dual-action antimicrobial + regenerative context
Burn wound healing MRSA infection Porcine model Tissue regeneration

Anti-Candida Activity vs. Engineered Variants

Epinecidin-1 demonstrates anti-Candida activity with an MIC of 128 μg/mL against Candida albicans, while two engineered variants (variant-1: Ala→Lys substitution; variant-2: His→Lys substitution) show improved MICs of 64 μg/mL and 32 μg/mL respectively [1]. Both variants exhibited potent anti-Candida activity, particularly in disrupting biofilm formation—a critical virulence factor in candidiasis [1]. The mechanism involves pore formation and induction of reactive oxygen species in the Candida cell membrane [1]. This activity is notable in the context of emerging fluconazole resistance, where epinecidin-1 may provide an alternative mechanism of action [2].

Anti-Candida MIC
Reported SAR context
Epi-1 128 μg/mL; variant-1 64 μg/mL; variant-2 32 μg/mL
Supports SAR baseline for antifungal AMP studies
Broth microdilution; biofilm disruption context
Candida albicans Antifungal peptides Biofilm disruption Fluconazole resistance

Pseudomonas aeruginosa Sepsis Survival

In a mouse model of Pseudomonas aeruginosa peritonitis/sepsis, epinecidin-1 demonstrated therapeutic efficacy with an MIC90 of 50 μg/mL against P. aeruginosa ATCC 19660, compared to imipenem's MIC90 of 3.12 μg/mL [1]. Despite the higher MIC, epinecidin-1 was highly effective at combating peritonitis infection in vivo, without inducing adverse behavioral effects or liver/kidney toxicity [1]. Notably, against a multidrug-resistant clinical isolate of P. aeruginosa (P. aeruginosa R), epinecidin-1's MIC was lower than that of imipenem [1]. The survival benefit is attributed to combined antimicrobial and immunomodulatory effects, including suppression of pro-inflammatory cytokines [1].

P. aeruginosa MIC90
Reported comparison context
Epi-1 MIC90 50 μg/mL; Imipenem MIC90 3.12 μg/mL (ATCC 19660)
Supports MDR strain screening context
MDR clinical isolate response may differ from susceptible strain
Pseudomonas aeruginosa Sepsis model Multidrug resistance Immunomodulation

Broad-Spectrum Antibacterial Activity vs. Fish-Derived AMPs

Against Riemerella anatipestifer (RA) strains causing septicemia in ducks, epinecidin-1 exhibited MIC values ranging from 6.25–50 μg/mL, demonstrating superior potency compared to hepcidin TH1-5 (MIC 25–400 μg/mL) and hepcidin TH2-3 (MIC 100–400 μg/mL) [1]. Epinecidin-1 also compared favorably to SALF55-76 cyclic peptide (MIC 12.5–25 μg/mL) and SALF55-76 linear peptide (MIC 6.25–25 μg/mL) [1]. This broad potency across Gram-negative bacterial pathogens underscores the functional versatility of the epinecidin-1 sequence.

Broad-Spectrum MIC
Reported comparison context
Epi-1 MIC 6.25–50 μg/mL; up to 64-fold lower than hepcidin peptides
Supports Gram-negative antibacterial screening studies
R. anatipestifer strain panel; ranked within tested set
Riemerella anatipestifer Antimicrobial peptides Duck septicemia Piscidin family

Epinecidin-1 Key Application Scenarios


MRSA Skin and Soft Tissue Infection Models

Utilize epinecidin-1 as a positive control or therapeutic candidate in murine or porcine models of MRSA-infected skin injuries or burns. Evidence demonstrates 100% survival in mice at 4 days post-infection versus 0% survival with methicillin [1], and complete wound healing within 25 days in MRSA-infected swine burn wounds versus unhealed controls [2]. The peptide's dual antimicrobial and pro-angiogenic/wound-healing activities make it particularly valuable for studies of infected chronic wounds.

Antiviral Research Against Picornaviruses (FMDV)

Employ epinecidin-1 in cell culture-based antiviral screening assays against foot-and-mouth disease virus (FMDV) or related picornaviruses. The peptide's selectivity index of 31.4 (CC50 19.5 μg/mL, EC50 0.6 μg/mL in BHK-21 cells) [3] provides a favorable therapeutic window for mechanistic studies of viral entry inhibition or virucidal activity. Epinecidin-1 can serve as a benchmark peptide for developing AMP-based antiviral agents.

Multidrug-Resistant Gram-Negative Sepsis Models

Incorporate epinecidin-1 into in vivo sepsis models involving multidrug-resistant Pseudomonas aeruginosa or other Gram-negative pathogens. Studies show epinecidin-1 remains effective against MDR clinical isolates where imipenem's activity is diminished [4], and treatment enhances survival in mouse peritonitis models without inducing liver or kidney toxicity [4]. The peptide's immunomodulatory effects (e.g., MyD88 degradation, cytokine suppression) [5] offer a distinct mechanism from conventional antibiotics.

Structure-Activity Relationship (SAR) Studies of Cationic AMPs

Use epinecidin-1 as the wild-type reference sequence for designing and testing engineered variants. Quantitative MIC comparisons against Candida albicans show that single-residue substitutions (e.g., Ala→Lys, His→Lys) reduce MIC from 128 μg/mL to 64 μg/mL and 32 μg/mL respectively [6]. This sequence serves as an essential baseline scaffold for investigating the contributions of specific cationic and hydrophobic residues to antimicrobial potency and selectivity.

Synergistic Combination Therapy with Conventional Antibiotics

Explore epinecidin-1 in combination with beta-lactam antibiotics (e.g., methicillin, imipenem) or other antimicrobials to assess synergistic effects against drug-resistant pathogens. Evidence indicates epinecidin-1 and its variants display synergistic and additive interactions with conventional antibiotics against nosocomial pathogens [7], and synergistic activity with lactic acid against Aeromonas hydrophila via membrane disruption [8]. Such combinations may lower effective antibiotic doses and mitigate resistance development.

Application
Selection Property
Validation Focus
MRSA skin infection models
Antimicrobial screening context
Survival and wound-closure endpoints
Antiviral screening assays
Selectivity index review
Viral entry inhibition and virucidal endpoints
MDR Gram-negative sepsis models
Membrane disruption + immunomodulation
MDR strain response and cytokine endpoints
Cationic AMP SAR studies
Wild-type sequence reference
MIC divergence across engineered variants
Antibiotic combination studies
Synergy screening context
Combination MIC and resistance endpoints

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